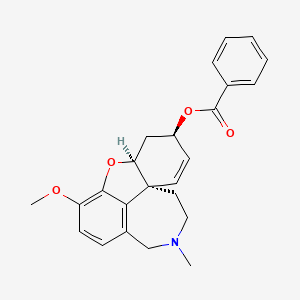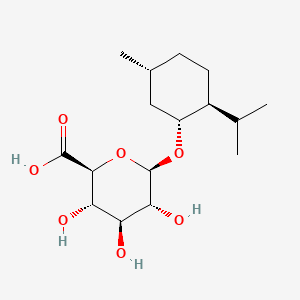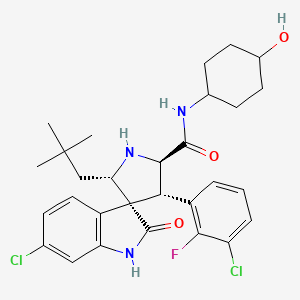
(2'S,3R,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-N-(trans-4-hydroxycyclohexyl)-2-oxo-1,2-dihydrospiro(indole-3,3'-pyrrolidine)-5'-carboxamide
Overview
Description
The protein p53, often called the ‘guardian of the genome,’ is a transcription factor that is activated in response to cellular stress (low oxygen levels, heat shock, DNA damage, etc.) and acts to prevent further proliferation of the stressed cell by promoting cell cycle arrest or apoptosis. Its role as a tumor suppressor is evident by the observation that approximately 50% of human tumors have mutated or non-functional p53. Mdm2, a key negative regulator of p53, which is over-expressed in many human tumors, functions by binding to and targeting p53 for proteasomal degradation. MI-77301 binds to MDM2 with a Ki value of 0.88 nM and blocks the MDM2-p53 interaction. It activates wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors, leading to p53-dependent cell cycle arrest and/or apoptosis. In an SJSA-1 xenograft model of osteosarcoma, a single dose of 200 mg/kg MI-77301 induces complete tumor regression in mice by upregulating the pro-apoptotic protein PUMA.
MI-77301, also known as SAR405838, is a MDM2 inhibitor. MI-77301 binds to MDM2 with a Ki value of 0.88 nM and blocks the MDM2-p53 interaction. It activates wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors, leading to p53-dependent cell cycle arrest and/or apoptosis.
Scientific Research Applications
Cancer Therapy: Targeting the MDM2-p53 Axis
SAR405838 has been primarily investigated for its therapeutic potential in cancer treatment. It stabilizes p53 and activates the p53 pathway, leading to cell-cycle arrest and apoptosis in cancer cells . This mechanism is particularly effective in tumors that retain wild-type p53 but have overexpressed MDM2, such as dedifferentiated liposarcoma (DDLPS) .
Pharmacokinetics: Brain Tumor Therapy
Research on SAR405838’s distributional kinetics suggests potential applications in brain tumor therapy. Its ability to cross the blood-brain barrier could make it a valuable agent for treating brain tumors, including glioblastoma and brain metastases .
Biochemical Research: MDM2-p53 Interaction
In biochemical research, SAR405838 has contributed to understanding the MDM2-p53 interaction. The co-crystal structure of the SAR405838-MDM2 complex has provided insights into the high-affinity binding of the inhibitor, which could inform the design of new therapeutic molecules .
Pharmacodynamics: Combination Therapy
Studies have explored the pharmacodynamics of SAR405838 when used in combination with other inhibitors, such as the MEK inhibitor pimasertib. This combination therapy has been evaluated for safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors .
Mechanistic Studies: Apoptosis Induction
SAR405838 induces robust transcriptional upregulation of PUMA, resulting in strong apoptosis in tumor tissue. This mechanistic understanding has implications for developing targeted cancer therapies that induce apoptosis .
Genomic Stability: DNA Damage Response
The compound’s impact on genomic stability and the DNA damage response has been noted in microarray analyses following treatment. This suggests a role for SAR405838 in enhancing the genomic integrity of cells .
Therapeutic Strategy: Liposarcoma Treatment
SAR405838’s role as a potential therapeutic strategy for the treatment of DDLPS has been supported by in vitro and in vivo results. It offers a new approach for targeting tumors that amplify MDM2 and express wild-type p53 .
Mechanism of Action
Target of Action
SAR405838, also known as MI-77301, is a highly potent and selective inhibitor of the MDM2-p53 interaction . The primary target of SAR405838 is the oncoprotein murine double minute 2 (MDM2), which is a primary inhibitor of wild-type p53 .
Mode of Action
SAR405838 binds to MDM2 with high affinity (K = 0.88 nmol/L) and specificity . This binding inhibits the interaction between MDM2 and p53, thereby stabilizing and activating p53 .
Biochemical Pathways
The inhibition of the MDM2-p53 interaction by SAR405838 leads to the activation of the p53 pathway . This results in p53-dependent cell-cycle arrest and/or apoptosis . Microarray analyses have revealed that SAR405838 treatment enriches genes in the p53 signaling pathway as well as those associated with genomic stability and DNA damage .
Pharmacokinetics
SAR405838 has good oral pharmacokinetics in rodents and nonrodents . It achieves much stronger and more sustained p53 activation in tumor tissues with oral administration than MI-219 . This translates into impressive antitumor activity for SAR405838 .
Result of Action
The activation of p53 by SAR405838 leads to decreased cellular proliferation, cell-cycle arrest, and apoptosis . In mouse xenograft models of various cancers, SAR405838 achieves either durable tumor regression or complete tumor growth inhibition . Remarkably, a single oral dose of SAR405838 is sufficient to achieve complete tumor regression in the SJSA-1 model .
Action Environment
SAR405838 is most effective in tumors that retain wild-type p53 .
properties
IUPAC Name |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-AEPXTFJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'S,3R,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-N-(trans-4-hydroxycyclohexyl)-2-oxo-1,2-dihydrospiro(indole-3,3'-pyrrolidine)-5'-carboxamide | |
CAS RN |
1303607-60-4 | |
| Record name | SAR-405838 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303607604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAR-405838 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAR-405838 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8570LZ3RCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



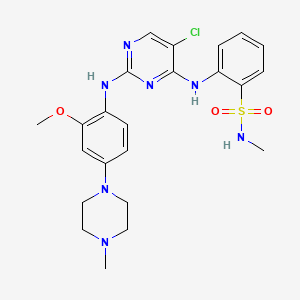
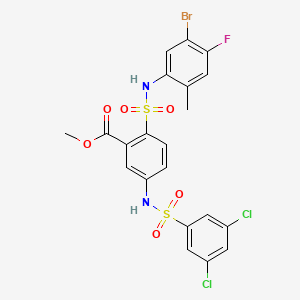
![5-[[3,5-Bis(chloranyl)phenyl]sulfonylamino]-2-[(5-bromanyl-4-fluoranyl-2-methyl-phenyl)sulfamoyl]benzoic acid](/img/structure/B608948.png)
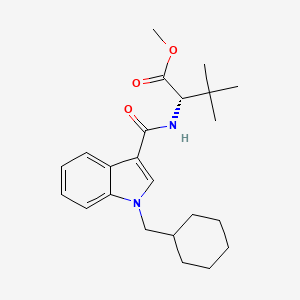
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)
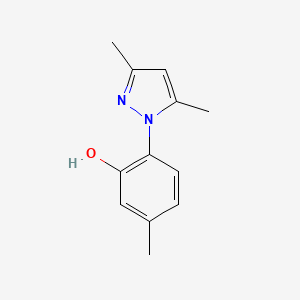

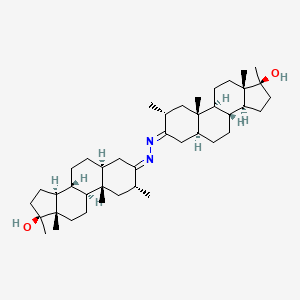
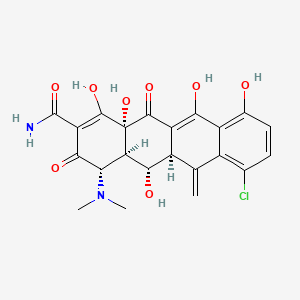

![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)

